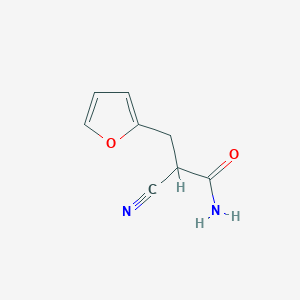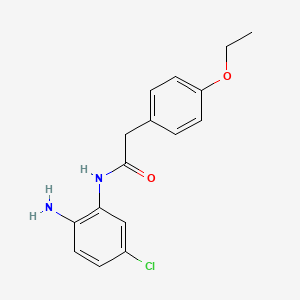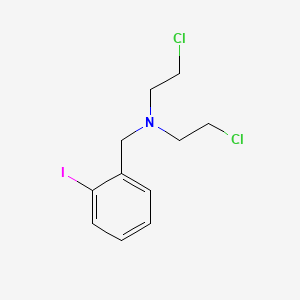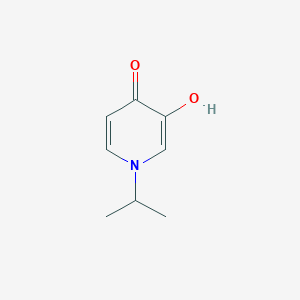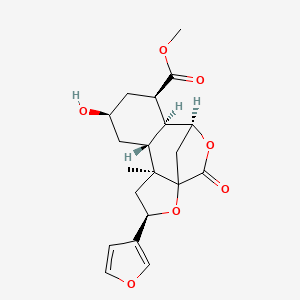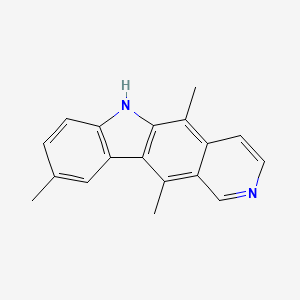
1,3,5-Triazine-2,4,6-triamine mononitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine nitrate, commonly known as melamine nitrate, is an organic compound with the molecular formula C₃H₆N₆·HNO₃. It is a derivative of melamine, which is a triazine-based compound. Melamine nitrate is known for its applications in various fields, including its use as a flame retardant and in the production of resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine nitrate can be synthesized through the reaction of melamine with nitric acid. The reaction typically involves dissolving melamine in water and then adding concentrated nitric acid slowly while maintaining the temperature below 10°C to prevent decomposition. The resulting solution is then evaporated to obtain melamine nitrate crystals.
Industrial Production Methods: Industrial production of 1,3,5-Triazine-2,4,6-triamine nitrate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration to ensure high yield and purity of the product. The final product is then dried and packaged for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Triazine-2,4,6-triamine nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form melamine and other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides and melamine derivatives.
Reduction: Melamine and its reduced forms.
Substitution: Various substituted melamine compounds.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is widely used as a flame retardant in plastics, textiles, and other materials. It is also used in the production of melamine-formaldehyde resins, which are used in laminates, adhesives, and coatings.
Mécanisme D'action
1,3,5-Triazine-2,4,6-triamine nitrate is unique compared to other similar compounds due to its specific properties and applications:
Melamine: While melamine itself is used in the production of resins and as a flame retardant, the nitrate derivative has enhanced flame-retardant properties.
Cyanuric Acid: Another triazine derivative, cyanuric acid, is used in swimming pool water treatment, but it does not have the same flame-retardant properties as melamine nitrate.
Guanamine: Guanamine derivatives are used in the production of resins, but they lack the flame-retardant properties of melamine nitrate.
Comparaison Avec Des Composés Similaires
- Melamine (1,3,5-Triazine-2,4,6-triamine)
- Cyanuric Acid (1,3,5-Triazine-2,4,6-triol)
- Benzoguanamine (2,4-Diamino-6-phenyl-1,3,5-triazine)
Propriétés
Numéro CAS |
15066-38-3 |
|---|---|
Formule moléculaire |
C3H7N7O3 |
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
nitric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.HNO3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);(H,2,3,4) |
Clé InChI |
CSGNMMLYYZTWBB-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)N)N)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)

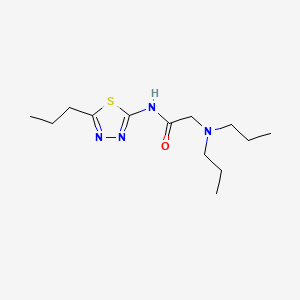
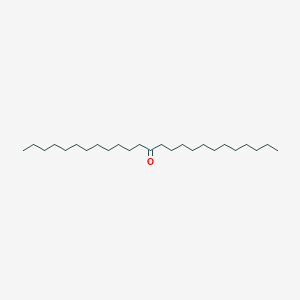
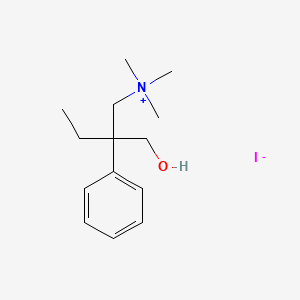
![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
